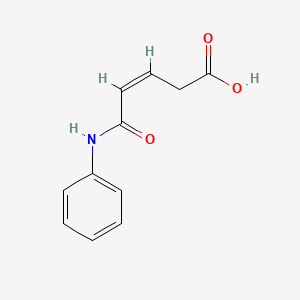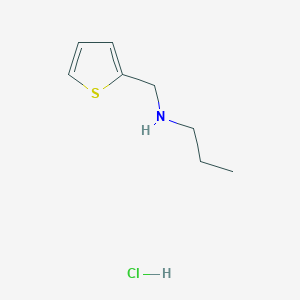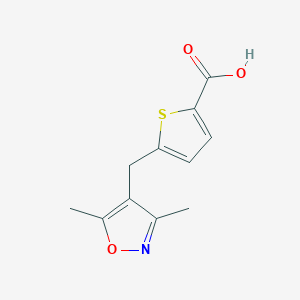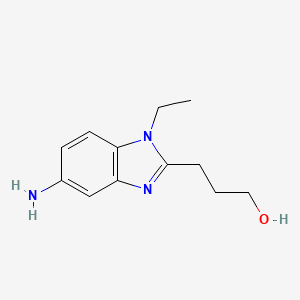
(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid
Übersicht
Beschreibung
(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid, also known as N-phenylcarbamoyl-3-butenoic acid, is a naturally occurring carboxylic acid found in many organisms, including humans. It is an important component of many biochemical pathways, and is involved in the metabolism of fatty acids, amino acids, and carbohydrates. N-phenylcarbamoyl-3-butenoic acid is an important intermediate in the synthesis of many drugs, and has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Properties and Metal-Organic Frameworks
A study explored the synthesis and structural versatility of cadmium(ii) metal-organic architectures using ether-bridged tricarboxylic acids, showcasing potential applications in photocatalytic degradation of organic pollutants. These architectures demonstrate significant diversity and intricate topologies, highlighting their utility in environmental remediation through photodegradation of dyes like methylene blue (Gu et al., 2018).
Fluorescence Emission and Rare Earth Metal Complexes
Research into polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene and Tb(III) ion revealed that these complexes exhibit strong fluorescence emission, thanks to an "Antenna Effect." This work suggests applications in materials science, particularly in developing new luminescent materials (Gao, Fang, & Men, 2012).
Luminescent Molecular Crystals
A compound structurally related to "(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid" was used to create highly stable luminescent molecular crystals, which maintained their photoluminescence in ambient conditions over a decade. This highlights the potential for developing durable luminescent materials for various technological applications (Zhestkij et al., 2021).
Antibacterial Activity of Copper (II) Complexes
Copper (II) complexes with carboxyamide ligands, including structures similar to "(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid," have been synthesized and shown to exhibit significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Ramesh et al., 2016).
Synthesis and Characterization of Lanthanide(III) Complexes
The synthesis and characterization of lanthanide(III) complexes with (Z)-4-oxo-4-(phenylamino)but-2-enoic acid demonstrated unique coordination and potential applications in materials science, particularly due to their fluorescence properties (Niu, Yang, Qi, & Liang, 2009).
Eigenschaften
IUPAC Name |
(Z)-5-anilino-5-oxopent-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGLAMTWTLZJCW-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B3162462.png)
![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)
![4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3162477.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)


![2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3162504.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)
![1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3162529.png)
amino]-acetic acid](/img/structure/B3162538.png)


